molecular formula C20H17ClFN7O3 B1192189 (5S)-N-((5-Chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl)methyl)-1-((2R)-2-(4-fluorophenyl)-2-hydroxyacetyl)-4,5-dihydro-1H-pyrazole-5-carboxamide

(5S)-N-((5-Chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl)methyl)-1-((2R)-2-(4-fluorophenyl)-2-hydroxyacetyl)-4,5-dihydro-1H-pyrazole-5-carboxamide

Cat. No. B1192189
M. Wt: 457.85
InChI Key: GMKHQRCPNMGCIX-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZ12971554 is a potent inhibitor of human thrombin with Ki = 0.3nM and activated partial thromboplastin time (APTT) IC50 = 0.68µM and Ecarin clotting time (ECT) IC50 = 0.16µM in human plasma. AZ12971554 demonstrates good selectivity towards other serine proteases with Trypsin I = 400, Trypsin IV = 100, FVIIa = 12750, FIXa = 4250, FXa = 675, FXIa = 1150, Kallekrein = 4700, t-PA = 775, Plasmin = 3450 and APC >11000 times selectivity. A prodrug of AZ12971554 has been administered orally to man in a limited Phase 1 study resulting in good bioavailability of the active compound.

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Şahin et al. (2011) explored the synthesis and structural characterization of similar compounds, providing insights into the molecular geometries and electrostatic potential maps of these compounds, which could be relevant for understanding the structural properties of the target compound (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).

Chemical Identification and Differentiation

  • Research by McLaughlin et al. (2016) identified and characterized similar compounds, emphasizing the importance of accurate identification in scientific research, especially for compounds with complex structures like the one (McLaughlin et al., 2016).

Structural Properties and Analysis

  • Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and analyzed compounds with structural similarities, providing insights into crystallization and molecular conformation, which could be relevant for the target compound (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
  • Rai et al. (2009) focused on the synthesis and antibacterial activity of structurally similar compounds, contributing to the understanding of potential applications of such compounds in microbial research (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Antimicrobial and Antibacterial Properties

  • Idrees et al. (2020) synthesized derivatives of similar compounds, analyzing their antibacterial activity, which could hint at potential applications in antimicrobial research for the target compound (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Crystallography and Molecular Structure

Potential Applications in Antipsychotic Medication

  • Wise et al. (1987) explored the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which might provide insights into the potential medicinal applications of the target compound (Wise et al., 1987).

properties

Molecular Formula

C20H17ClFN7O3

Molecular Weight

457.85

IUPAC Name

(5S)-N-{[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methyl}-1-[(2R)-2-(4-fluorophenyl)-2-hydroxyacetyl]-4,5-dihydro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H17ClFN7O3/c21-14-3-6-16(28-11-24-26-27-28)13(9-14)10-23-19(31)17-7-8-25-29(17)20(32)18(30)12-1-4-15(22)5-2-12/h1-6,8-9,11,17-18,30H,7,10H2,(H,23,31)/t17-,18+/m0/s1

InChI Key

GMKHQRCPNMGCIX-ZWKOTPCHSA-N

SMILES

O=C([C@@H]1CC=NN1C([C@@H](C2=CC=C(F)C=C2)O)=O)NCC3=CC(Cl)=CC=C3N4N=NN=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZ12971554 ;  AZ-12971554;  AZ 12971554.

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an open vessel, tert-butyl 5-chloro-2-(1H-tetrazol-1-yl)benzylcarbamate (14 g, 45.20 mmol, prepared as described in J. Med. Chem. 2004, 47, 2995, was suspended in acetonitrile (80 mL). HCl (6 M aqueous solution, 37.7 mL, 225.99 mmol) was added and the mixture was then stirred at room temperature for 4 hours. Water (200 mL) and TBME (100 mL) were added. To the aqueous phase and under ice-cooling was added EtOAc (200 mL) followed by slow addition of 2 M NaOH (aq., 130 mL). The organic phase was then washed with water (100 mL). To the EtOAc solution (220 mL) containing the crude (5-chloro-2-(1H-tetrazol-1-yl)phenyl)methanamine was then added (5S)-1-[(2R)-2-(4-fluorophenyl)-2-hydroxyacetyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid (7.53 g, 28.28 mmol) followed by the addition of N-methylmorpholine (4.66 mL, 42.43 mmol). To this clear homogenous solution was then added TBTU (10.90 g, 33.94 mmol) in one portion. The mixture was then stirred at room temperature over night. The precipitate formed was filtrated and then washed with TBME (100 mL). After drying in vacuo, the desired compound was obtained as a solid (7.65 g, 59%). The mother liquor was diluted with EtOAc and washed with Na2CO3 (aq., sat), water and 1 M HCl (aq.). Crystallization from CH3CN/water gave 4.59 g of the title compound. Total yield 88%. 1H NMR (600 MHz, CD3CN) δ 2.93 (ddd, 1H), 3.10 (ddd, 1H), 4.15-4.19 (m, 2H), 4.25 (dd, 1H), 4.60 (dd, 1H), 5.73-5.76 (m, 1H), 6.97-6.99 (m, 1H), 7.07-7.10 (m, 2H), 7.28-7.30 (m, 1H), 7.42-7.46 (m, 3H), 7.54-7.56 (m, 1H), 7.71 (d, 1H), 9.20 (s, 1H).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
tert-butyl 5-chloro-2-(1H-tetrazol-1-yl)benzylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
37.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
reactant
Reaction Step Four
Name
(5S)-1-[(2R)-2-(4-fluorophenyl)-2-hydroxyacetyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Quantity
7.53 g
Type
reactant
Reaction Step Five
Quantity
4.66 mL
Type
reactant
Reaction Step Five
Name
Quantity
10.9 g
Type
reactant
Reaction Step Six
Quantity
80 mL
Type
solvent
Reaction Step Seven
Name
Quantity
200 mL
Type
solvent
Reaction Step Eight
Yield
88%
Name
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(5S)-N-((5-Chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl)methyl)-1-((2R)-2-(4-fluorophenyl)-2-hydroxyacetyl)-4,5-dihydro-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
(5S)-N-((5-Chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl)methyl)-1-((2R)-2-(4-fluorophenyl)-2-hydroxyacetyl)-4,5-dihydro-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
(5S)-N-((5-Chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl)methyl)-1-((2R)-2-(4-fluorophenyl)-2-hydroxyacetyl)-4,5-dihydro-1H-pyrazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
(5S)-N-((5-Chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl)methyl)-1-((2R)-2-(4-fluorophenyl)-2-hydroxyacetyl)-4,5-dihydro-1H-pyrazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(5S)-N-((5-Chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl)methyl)-1-((2R)-2-(4-fluorophenyl)-2-hydroxyacetyl)-4,5-dihydro-1H-pyrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
(5S)-N-((5-Chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl)methyl)-1-((2R)-2-(4-fluorophenyl)-2-hydroxyacetyl)-4,5-dihydro-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.